2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate
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Overview
Description
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound that features a nitro group, a phenyldiazenyl group, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate typically involves a multi-step process:
Diazotization and Coupling: The phenyldiazenyl group is introduced via diazotization, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Electrophiles: Bromine, nitric acid.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Phenyldiazenyl Group: Can undergo azo coupling reactions, which are important in the formation of dyes and pigments.
Methylbenzoate Ester: Can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate: Similar structure but with additional chlorine substituents.
2-nitro-4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl 3-methylbenzoate: Similar structure but with a different substitution pattern on the aromatic ring.
Properties
CAS No. |
310875-97-9 |
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Molecular Formula |
C27H20N4O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H20N4O4/c1-19-6-5-7-21(16-19)27(32)35-26-15-10-20(17-25(26)31(33)34)18-28-22-11-13-24(14-12-22)30-29-23-8-3-2-4-9-23/h2-18H,1H3 |
InChI Key |
IFIIFYFDFLHCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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